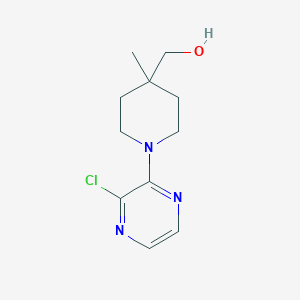

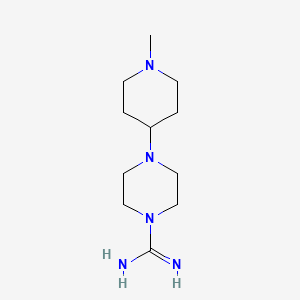

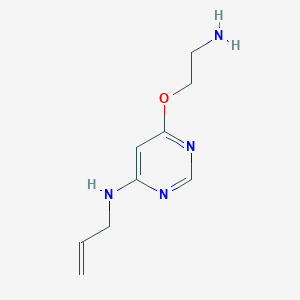

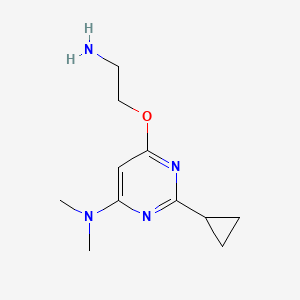

benzyl (2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate

Overview

Description

Benzyl (2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate, also known as BAMTEC, is a novel synthetic compound that has a wide range of applications in scientific research. It is a highly potent inhibitor of monoacylglycerol lipase (MAGL) and is also known to inhibit fatty acid amide hydrolase (FAAH). BAMTEC has been used in a variety of studies due to its ability to modulate the endocannabinoid system and its potential therapeutic applications.

Scientific Research Applications

1. Molecular Structure and Interactions

The molecular structure of related compounds featuring the 1,2,4-triazole moiety has been studied extensively. These structures are known to be stabilized by intramolecular hydrogen bonding and display specific graph-set motifs in their crystal structures. For instance, compounds with the 1,2,4-triazole ring exhibit dihedral angles and form dimers connected by intermolecular hydrogen bonds in their crystal structure, facilitating a network formation parallel to certain crystal planes (Dolzhenko et al., 2010).

2. Synthesis and Characterization

Compounds with the triazole moiety are frequently synthesized and characterized for various scientific applications. Benzyl carbamates with the 1,2,3-triazole ring have been synthesized and their structures characterized, indicating their utility in constructing peptides and related mimetics or conjugates (Küçükbay & Buğday, 2014). Additionally, the one-pot synthesis of similar compounds has been documented, providing insights into the crystal structures and molecular interactions, including hydrogen bonding and molecular electrostatic potential, indicating their structural stability and reactivity (Ahmed et al., 2016).

3. Biological Activity

Triazole derivatives, including benzyl (2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate, have been examined for their biological activities. Compounds with similar structures have been synthesized and evaluated for their antibacterial, antifungal, and anticonvulsant properties. For example, novel synthesized 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles showed moderate antibacterial and antifungal activities and exhibited excellent anticonvulsant activity in some cases (Rajasekaran et al., 2006).

Mechanism of Action

Mode of Action

The exact mode of action would depend on the specific target. For instance, if the target is an enzyme, the compound might act as an inhibitor, preventing the enzyme from performing its function .

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to predict the exact biochemical pathways it might affect. Carbamates are often involved in pathways related to neurotransmission, given their potential to interact with acetylcholinesterase .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on several factors, including its chemical structure, solubility, stability, and the presence of functional groups. Carbamates, for instance, are usually well absorbed and can be metabolized by various enzymes in the body .

Result of Action

The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. For example, if the compound inhibits an enzyme, it could lead to an accumulation or depletion of certain substances in the cell .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, certain enzymes or proteins that the compound interacts with might only be active under specific conditions .

properties

IUPAC Name |

benzyl N-[2-[4-(aminomethyl)triazol-1-yl]ethyl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O2/c1-18(7-8-19-10-13(9-15)16-17-19)14(20)21-11-12-5-3-2-4-6-12/h2-6,10H,7-9,11,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVFGZOIDRSCJRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN1C=C(N=N1)CN)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl (2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.